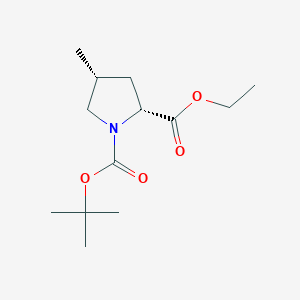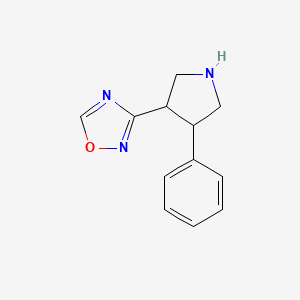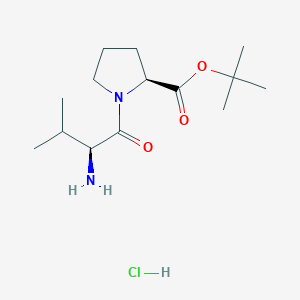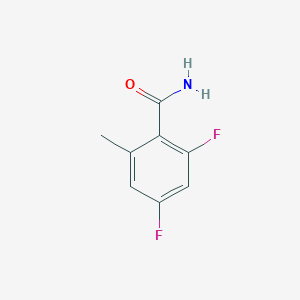
(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Optoelectronics and OLEDs
Boronic acid derivatives, specifically those incorporating BODIPY (boron-dipyrromethene) frameworks, have shown promising applications in the field of organic optoelectronics. These materials are being explored for their potential use in organic light-emitting diodes (OLEDs) due to their tunable emission properties, which span from green to near-infrared wavelengths. The incorporation of boronic acid groups into these compounds aids in the modification of their electronic and photophysical properties, making them suitable as active materials for OLED applications. This has opened up new avenues for the development of metal-free infrared emitters and enhanced the understanding of aggregation-induced emission phenomena (Squeo & Pasini, 2020).
Antineoplastic Agents
A notable application of compounds containing boronic acid groups is in the development of antineoplastic (anti-cancer) agents. Certain boronic acid derivatives have demonstrated significant cytotoxic properties, often exhibiting greater potency than contemporary anticancer drugs. These compounds have shown potential in selectively targeting tumor cells while also acting as modulators of multi-drug resistance, indicating their viability as candidate antineoplastic drug candidates. Their mechanisms of action include apoptosis induction, generation of reactive oxygen species, activation of specific caspases, and affecting mitochondrial functions (Hossain et al., 2020).
Electrochemical Biosensors
Boronic acid derivatives play a crucial role in the development of electrochemical biosensors. The unique binding properties of boronic acids to diols and sugars have been utilized in constructing sensors for various analytes, including glucose, glycated hemoglobin (HbA1c), and fluoride ions. These sensors operate based on the selective interaction between the boronic acid moiety and the analyte, enabling the non-enzymatic detection of glucose and other compounds. The versatility of boronic acid derivatives in sensor design highlights their importance in the advancement of diagnostic tools (Wang et al., 2014).
Drug Design and Discovery
The structural flexibility and unique reactivity of boronic acids have made them a valuable tool in drug design and discovery. Boronic acid-containing compounds have been incorporated into various therapeutic agents, targeting a wide range of diseases and conditions. The ability of boronic acids to form reversible covalent bonds with biological molecules has been exploited in designing inhibitors for enzymes like proteasomes and serine proteases, among others. This property enhances the potency and specificity of boronic acid drugs, contributing to their success in clinical applications (Plescia & Moitessier, 2020).
Propriétés
IUPAC Name |
[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF3N2O4/c1-15(2,3)26-14(23)22-6-4-21(5-7-22)13-9-11(16(18,19)20)8-12(10-13)17(24)25/h8-10,24-25H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSVVMOFXYLTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1458424.png)

![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)


![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)




